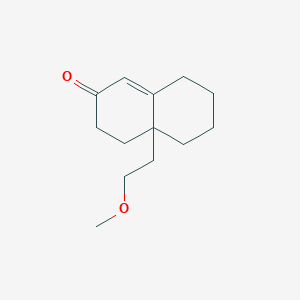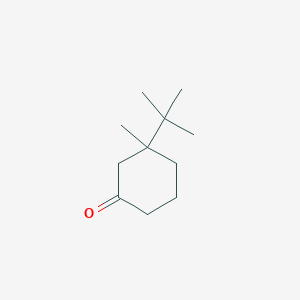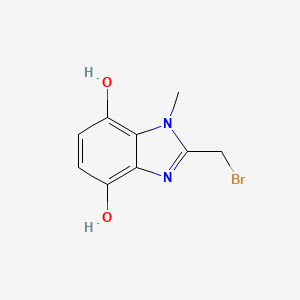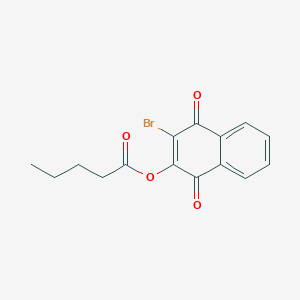![molecular formula C12H24N2O4 B14349753 Ethanediamide, N,N'-bis[1-(hydroxymethyl)-2-methylpropyl]- CAS No. 91565-42-3](/img/structure/B14349753.png)
Ethanediamide, N,N'-bis[1-(hydroxymethyl)-2-methylpropyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanediamide, N,N’-bis[1-(hydroxymethyl)-2-methylpropyl]- is a chemical compound with the molecular formula C12H24N2O4 It is a derivative of ethanediamide, featuring two hydroxymethyl groups and two methylpropyl groups attached to the nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethanediamide, N,N’-bis[1-(hydroxymethyl)-2-methylpropyl]- can be synthesized through the reaction of ethanediamide with 1-(hydroxymethyl)-2-methylpropylamine under controlled conditions. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of ethanediamide, N,N’-bis[1-(hydroxymethyl)-2-methylpropyl]- may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanediamide, N,N’-bis[1-(hydroxymethyl)-2-methylpropyl]- undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form primary amines.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethanediamide, N,N’-bis[1-(hydroxymethyl)-2-methylpropyl]- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of ethanediamide, N,N’-bis[1-(hydroxymethyl)-2-methylpropyl]- involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound may act as a chelating agent, binding to metal ions and affecting their availability in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethanediamide, N,N’-bis[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-
- N,N’-bis(2-hydroxyphenyl)ethanediamide
- N-[2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]-N’-(3-methoxyphenyl)ethanediamide
Uniqueness
Ethanediamide, N,N’-bis[1-(hydroxymethyl)-2-methylpropyl]- is unique due to the presence of both hydroxymethyl and methylpropyl groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
91565-42-3 |
|---|---|
Formule moléculaire |
C12H24N2O4 |
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
N,N'-bis(1-hydroxy-3-methylbutan-2-yl)oxamide |
InChI |
InChI=1S/C12H24N2O4/c1-7(2)9(5-15)13-11(17)12(18)14-10(6-16)8(3)4/h7-10,15-16H,5-6H2,1-4H3,(H,13,17)(H,14,18) |
Clé InChI |
WBNFUWMUXIOATD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CO)NC(=O)C(=O)NC(CO)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Bis[2-(trimethylsilyl)ethyl] oxopropanedioate](/img/structure/B14349700.png)

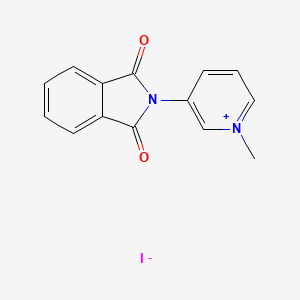
![1-Ethyl-4-[1-(ethylsulfanyl)ethyl]tetrasulfane](/img/structure/B14349709.png)
